molecular formula C7H16N2O B1654626 N-Propyl-N-butylnitrosamine CAS No. 25413-64-3

N-Propyl-N-butylnitrosamine

Cat. No.: B1654626
CAS No.: 25413-64-3
M. Wt: 144.21 g/mol
InChI Key: SVTBQUKRCVPUHS-UHFFFAOYSA-N
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Description

N-Propyl-N-butylnitrosamine is an organic compound belonging to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. This compound has the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol . It is known for its potential mutagenic and carcinogenic properties, which have made it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propyl-N-butylnitrosamine can be synthesized through the nitrosation of secondary amines. One efficient method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction typically involves mixing the secondary amine with TBN at room temperature, leading to the formation of the N-nitrosamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-butylnitrosamine undergoes various chemical reactions, including:

    Nitrosation: The formation of this compound itself is a result of nitrosation, where a nitroso group is introduced to a secondary amine.

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of nitroso oxides.

    Reduction: Reduction reactions can convert this compound into corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Nitrosation: this compound.

    Oxidation: Nitroso oxides.

    Reduction: Corresponding secondary amines.

Scientific Research Applications

N-Propyl-N-butylnitrosamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propyl-N-butylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent DNA adducts. These adducts can cause mutations if not repaired, contributing to carcinogenesis .

Comparison with Similar Compounds

N-Propyl-N-butylnitrosamine is similar to other N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). its unique structure, with propyl and butyl groups, affects its reactivity and biological activity. Similar compounds include:

This compound stands out due to its specific alkyl groups, which influence its chemical behavior and interactions with biological molecules.

Properties

IUPAC Name

N-butyl-N-propylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-5-7-9(8-10)6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBQUKRCVPUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180076
Record name 1-Butanamine, N-nitroso-N-propyl-
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

94.1 °C
Record name N-NITROSO-N-PROPYL-N-BUTYLAMINE
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Vapor Density

0.92
Record name N-NITROSO-N-PROPYL-N-BUTYLAMINE
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Vapor Pressure

0.0916 mmHg
Record name N-NITROSO-N-PROPYL-N-BUTYLAMINE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

CAS No.

25413-64-3
Record name N-Nitroso-N-propyl-1-butanamine
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Record name 1-Butanamine, N-nitroso-N-propyl-
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Record name 1-Butanamine, N-nitroso-N-propyl-
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Record name butyl(nitroso)propylamine
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Record name N-NITROSO-N-PROPYL-N-BUTYLAMINE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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